[(Bromomethyl)sulfanyl]ethane
Description
This structure confers high reactivity due to the bromine atom, a good leaving group, making it a potent alkylating agent.
Properties
CAS No. |
36056-14-1 |
|---|---|
Molecular Formula |
C3H7BrS |
Molecular Weight |
155.06 g/mol |
IUPAC Name |
bromomethylsulfanylethane |
InChI |
InChI=1S/C3H7BrS/c1-2-5-3-4/h2-3H2,1H3 |
InChI Key |
OEXWAMFYSLBJBF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Bromomethyl)sulfanyl]ethane can be synthesized through the bromomethylation of thiols. A common method involves the reaction of thiols with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts . Another approach involves the use of dibromomethane in basic media .
Industrial Production Methods
Industrial production of [(Bromomethyl)sulfanyl]ethane typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Bromomethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Various substituted thioethers.
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl sulfide derivatives.
Scientific Research Applications
[(Bromomethyl)sulfanyl]ethane is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Bromomethyl)sulfanyl]ethane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfanyl group can participate in redox reactions, altering the oxidation state of sulfur .
Comparison with Similar Compounds
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane (Mustard Gas)
- Structure : Replaces bromine with chlorine and adds a second chloroethyl group.
- This enables DNA and protein cross-linking, leading to its historical use in chemical warfare and viral inactivation .
- Applications: Mustard gas is a chemical warfare agent, whereas [(Bromomethyl)sulfanyl]ethane may serve in controlled organic synthesis due to its monofunctional reactivity.
Table 1: Key Properties Comparison
Methylthioethane (CAS 624-89-5)
- Structure : Replaces bromomethyl with a methyl group (-CH3).
- Physical Properties : Methylthioethane is a volatile liquid (bp ~37°C, density 0.871 g/cm³) with a flash point of -4°C, contrasting with the higher boiling point and density expected for [(Bromomethyl)sulfanyl]ethane due to bromine’s mass and polarizability .
- Reactivity : Lacks a leaving group, making it less reactive in alkylation. Methylthioethane is primarily used as a solvent or odorant, whereas the bromine in [(Bromomethyl)sulfanyl]ethane enables nucleophilic substitution reactions.
1-Bromo-2-chloroethane (CAS 107-04-0)
- Structure : Halogenated ethane with adjacent Br and Cl atoms.
- Physical Properties : Boiling point 143–144°C, density 1.179 g/cm³ . Compared to [(Bromomethyl)sulfanyl]ethane, this compound lacks a sulfanyl group, reducing its nucleophilic substitution versatility.
- Applications : Used in organic synthesis for introducing halogen atoms, but less effective in sulfur-based reactions.
1-Chloro-2-[(trifluoromethyl)sulfanyl]ethane
- Structure : Features a trifluoromethyl (-CF3) group instead of bromomethyl.
- Reactivity : The electron-withdrawing -CF3 group decreases nucleophilicity at the sulfur atom, whereas bromomethyl’s electron-withdrawing effect enhances leaving-group ability. This makes [(Bromomethyl)sulfanyl]ethane more reactive in SN2 reactions .
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